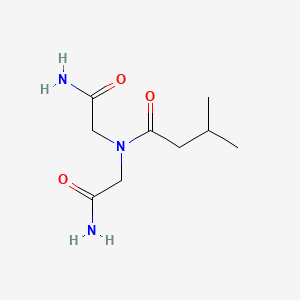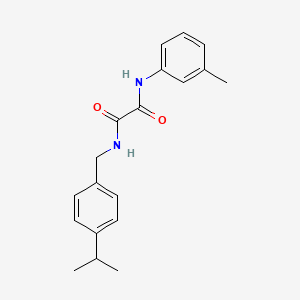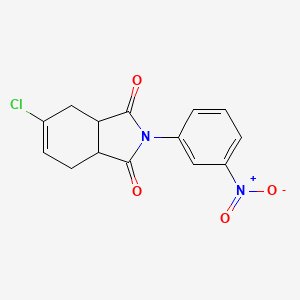![molecular formula C13H12F2N2O4S2 B4988667 N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds containing aminobenzenesulfonamide, a related group, involves several sophisticated chemical reactions. For example, the development of sequential Nicholas and Pauson-Khand reactions facilitates the synthesis of unique polyheterocyclic compounds. Additionally, the production of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent showcases the innovative approaches in synthesizing these compounds. These methodologies signify the complexity and the detailed synthetic routes required for creating such sulfonamide-based chemical entities (Kyosuke Kaneda, 2020).
Molecular Structure Analysis
The molecular structure of sulfonamides, including N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide, is characterized by its sulfonamide group's ability to form various bonds and interactions. This structural feature contributes to the compound's reactivity and interaction with biological targets. The presence of fluorine atoms in the molecule adds to its chemical stability and influences its physical and chemical properties, making it a subject of interest in structural analysis.
Chemical Reactions and Properties
Sulfonamides undergo a range of chemical reactions, leveraging the reactivity of the sulfonamide group. For instance, the direct hydrazinosulfonylation of aryl electrophiles with SO2 and hydrazines is an efficient method for the synthesis of aryl N-aminosulfonamides, showcasing the versatility and reactivity of these compounds in chemical syntheses (Chou-Yi Hsu et al., 2023).
作用機序
Target of Action
The primary target of 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity . This inhibition disrupts the balance of bicarbonate and proton concentrations, which can lead to changes in the physiological environment.
Result of Action
The compound has been reported to have an antinociceptive and antiallodynic profile . In a mice model of acute and diabetic neuropathic pain, it showed significant antinociceptive effect at both 20 and 40 mg/kg doses . The thermal analgesia of the compound was reversed by the 5HT3 antagonist ondansetron and by the μ receptor antagonist naloxone, implying possible involvement of serotonergic and opioidergic pathways in the analgesic effect of the compound .
生化学分析
Biochemical Properties
3,4-Difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide plays a significant role in biochemical reactions, primarily through its interaction with carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. The compound acts as an inhibitor of these enzymes, thereby affecting the regulation of pH and ion balance in various tissues. The interaction between 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide and carbonic anhydrase involves binding to the active site of the enzyme, leading to inhibition of its catalytic activity .
Cellular Effects
The effects of 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of ion channels and transporters, thereby affecting cellular ion homeostasis. Additionally, the inhibition of carbonic anhydrase by 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide can lead to alterations in intracellular pH, which in turn can impact various cellular processes such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. The compound binds to the zinc ion present in the active site of the enzyme, thereby blocking its catalytic activity. This inhibition disrupts the enzyme’s ability to convert carbon dioxide to bicarbonate and protons, leading to changes in pH regulation and ion transport. Additionally, the compound may also interact with other biomolecules, such as ion channels and transporters, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide can lead to sustained inhibition of carbonic anhydrase activity, resulting in prolonged alterations in cellular pH and ion balance .
Dosage Effects in Animal Models
The effects of 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide in animal models are dose-dependent. At lower doses, the compound exhibits significant antinociceptive and antiallodynic effects, making it a potential candidate for pain management. At higher doses, the compound may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3,4-Difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide is involved in various metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The inhibition of these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, the compound may also interact with other enzymes and cofactors, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding to proteins can affect the compound’s localization and distribution within tissues .
Subcellular Localization
The subcellular localization of 3,4-difluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase enzymes. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further influencing its activity and function .
特性
IUPAC Name |
3,4-difluoro-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O4S2/c14-12-6-5-11(7-13(12)15)23(20,21)17-8-9-1-3-10(4-2-9)22(16,18)19/h1-7,17H,8H2,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIFTIADQQIQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4988685.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)
